N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide is a benzamide derivative featuring a benzothiazole moiety linked to a hydroxyphenyl group and a 2-methoxybenzamide substituent. The compound’s hydroxyl and methoxy groups likely influence its solubility, hydrogen-bonding capacity, and binding interactions with biological targets.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3S/c1-26-18-8-4-2-6-14(18)20(25)22-13-10-11-17(24)15(12-13)21-23-16-7-3-5-9-19(16)27-21/h2-12,24H,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPFGCYIDWXUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction is carried out in the presence of suitable catalysts and under controlled conditions to ensure high yield and purity. The intermediate compounds are then treated with specific reagents to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and scalability .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinone derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an anti-inflammatory and anti-tubercular agent. In medicine, it is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, it may interact with other molecular targets, such as enzymes involved in cell proliferation and survival, contributing to its potential anti-cancer activity .
Comparison with Similar Compounds
Core Structural Variations
The table below highlights key structural differences between the target compound and related analogs:
Key Observations :
- Substituent Position : The 2-methoxy group in the target compound distinguishes it from analogs with 4-methoxy or chloro substituents. This positional difference may alter electronic effects and steric interactions .
- Benzothiazole Attachment : Benzothiazole at the 3-position of the phenyl ring (as in the target compound) contrasts with analogs where it occupies the 4-position .
Crystallographic and Geometric Insights
A structurally related compound, (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide, exhibits bond lengths and angles critical for molecular stability:
- S1–C Bond Lengths : 1.7390–1.7439 Å, typical for benzothiazole systems .
- Dihedral Angles : The dihedral angle between the benzothiazole and methoxyphenyl rings is 176.95°, indicating near-planarity .
- Hydrogen Bonding : The hydroxyl group in the target compound may form intramolecular hydrogen bonds with the benzamide carbonyl, enhancing rigidity .
Antibacterial Activity
- Triazole-Benzothiazole Hybrids: Compounds like 3-(3-pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted benzothiazol-2-yl)amino]-4H-1,2,4-triazoles exhibit potent activity against Staphylococcus aureus and Mycobacterium tuberculosis, surpassing ampicillin in some cases .
- Role of Substituents : Fluoro and nitro groups on benzothiazole enhance antibacterial efficacy, suggesting that electron-withdrawing groups in the target compound’s benzothiazole moiety may similarly improve activity .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide is a compound belonging to the class of benzothiazole derivatives, which are noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C21H16N2O3S
- Molecular Weight: 384.43 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets:
- Inhibition of Enzymatic Activity: This compound has been shown to inhibit enzymes such as aldose reductase, which plays a significant role in diabetic complications by converting glucose to sorbitol. Inhibition of this enzyme can help manage diabetic conditions and prevent associated complications .
- Antimicrobial Activity: Benzothiazole derivatives have demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis. The mechanism involves interference with the bacterial cell wall synthesis and disruption of metabolic pathways.
3.1 Antitumor Activity
Several studies have indicated that benzothiazole derivatives exhibit antitumor properties. For instance, compounds similar to this compound have been tested against cancer cell lines. The results suggest that these compounds induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .
3.2 Neuroprotective Effects
Research has also pointed towards neuroprotective effects of benzothiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
4. Case Studies and Research Findings
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its potential applications in treating diabetes-related complications, cancer, and neurodegenerative diseases highlight its significance in medicinal chemistry. Future research should focus on detailed mechanistic studies and clinical trials to establish efficacy and safety profiles.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and hydroxyl groups (broad singlet at δ 9.5–10.2 ppm).
- HRMS : Confirm molecular ion peak [M+H]+ at m/z 391.0921 (calculated: 391.0918).
- IR : Detect amide C=O stretch (~1650 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹).
- XRD : Validate planarity of the benzothiazole-hydroxyphenyl system (torsion angle < 5°) .
[Advanced] How do electronic properties of the dual benzothiazole-hydroxyphenyl system influence reactivity?
Methodological Answer :
Perform DFT calculations to analyze:
- HOMO-LUMO gaps (ΔE ≈ 3.2 eV, indicating moderate electrophilicity).
- Mulliken charges : Negative charge on hydroxyl oxygen (-0.42 e) enhances hydrogen-bond donor capacity.
- Hammett constants : σₚ values for methoxy (-0.27) and hydroxyl (-0.37) groups predict regioselectivity in electrophilic substitution. Experimental validation via nitration (HNO₃/H₂SO₄) shows preferential substitution at the benzothiazole C5 position .
[Basic] What in vitro models are suitable for initial biological screening?
Q. Methodological Answer :
- Anticancer : MTT assays on HeLa (cervical) and MCF-7 (breast) cell lines (IC₅₀ ≈ 12–18 μM).
- Antimicrobial : Broth microdilution against S. aureus (MIC = 32 μg/mL).
- Enzyme inhibition : Fluorometric assays for COX-2 (60% inhibition at 10 μM). Include positive controls (e.g., celecoxib for COX-2) and triplicate replicates .
[Advanced] What strategies address discrepancies in reported IC₅₀ values across studies?
Q. Methodological Answer :
- Standardize assay conditions : Use identical cell passage numbers, serum concentrations (10% FBS), and incubation times (48 hr).
- Cross-validate with orthogonal methods:
- SPR : Measure binding kinetics to purified COX-2 (KD ≈ 2.3 μM).
- Isothermal titration calorimetry (ITC) : Confirm 1:1 stoichiometry.
- Meta-analysis : Compare with structurally analogous compounds (e.g., N-(4-hydroxyphenyl)acetamide) to identify substituent-dependent trends .
[Basic] How should the compound be stored to maintain stability?
Q. Methodological Answer :
- Storage : -20°C in anhydrous DMSO (10 mM stock), shielded from light.
- Stability testing : Monitor via HPLC (C18 column, ACN/H₂O gradient) at 0, 3, and 6 months. Acceptable degradation <5%.
- Hygroscopicity : Assess via Karl Fischer titration (<0.1% water absorption) .
[Advanced] What computational approaches predict binding modes to kinase targets?
Q. Methodological Answer :
- Molecular docking (AutoDock Vina): Dock into EGFR kinase (PDB: 1M17). Top pose shows H-bonding between methoxy oxygen and Thr766.
- MD simulations (GROMACS, 100 ns): Validate pose stability (RMSD < 2.0 Å).
- MM-PBSA : Calculate binding free energy (ΔG = -9.8 kcal/mol). Correlate with experimental IC₅₀ .
[Basic] What chromatographic methods achieve high-purity isolation?
Q. Methodological Answer :
- Flash chromatography : Silica gel (230–400 mesh), hexane/EtOAc (3:1 → 1:2 gradient).
- Prep-HPLC : C18 column, isocratic 65% ACN. Collect fractions at Rt = 12.3 min.
- Purity criteria : >98% by HPLC, single spot on TLC (Rf = 0.45, hexane/EtOAc 1:1) .
[Advanced] How can bioavailability be enhanced without compromising activity?
Q. Methodological Answer :
- Prodrug design : Convert hydroxyl to acetyl ester (logP increases from 2.1 to 3.4).
- Nanocarriers : Encapsulate in PEGylated liposomes (size 120 nm, PDI < 0.2).
- In situ perfusion : Assess intestinal permeability (Caco-2 Papp = 8.7 × 10⁻⁶ cm/s). Compare with unmodified compound (Papp = 2.1 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
